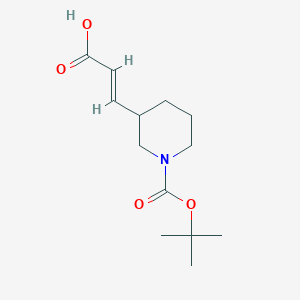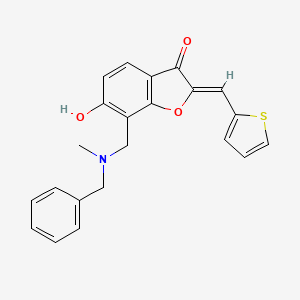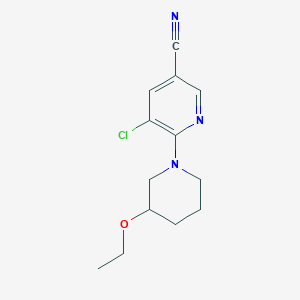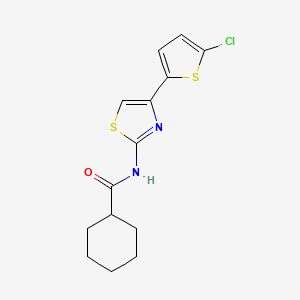![molecular formula C11H14N2O2 B2957348 N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide CAS No. 2411315-56-3](/img/structure/B2957348.png)
N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been studied for its potential anti-viral effects against various viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is its versatility in scientific research. It can be easily synthesized and modified to create various analogs with different properties. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential as a therapeutic agent for various diseases. Another direction is to study its potential anti-viral effects and develop new treatments for viral infections. Additionally, further research can be done to optimize its synthesis method and improve its bioavailability and efficacy in lab experiments.
Conclusion:
N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and optimize its synthesis and efficacy in lab experiments.
Méthodes De Synthèse
The synthesis of N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is a multi-step process that involves the reaction of 4-cyanomethyl-3-methoxypyridine with propargyl bromide in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide has shown promising results in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been used as a building block in the synthesis of various other compounds.
Propriétés
IUPAC Name |
N-[[3-(methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(14)13-7-9-4-5-12-6-10(9)8-15-2/h3-6H,1,7-8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPCMEGYEACHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CN=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)

![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)

![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)
![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2957284.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2957287.png)
